molecular formula C7H11NO3 B1651663 Cycloheptanone, 2-nitro- CAS No. 13154-27-3

Cycloheptanone, 2-nitro-

Cat. No. B1651663
CAS RN: 13154-27-3
M. Wt: 157.17 g/mol
InChI Key: UHRUAPNWENGYTC-UHFFFAOYSA-N
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Description

Cycloheptanone, also referred to as suberone, is a cyclic ketone . It is a colorless volatile liquid and is used as a precursor for the synthesis of pharmaceuticals .


Synthesis Analysis

Cycloheptanone was first synthesized in 1836 by French chemist Jean-Baptiste Boussingault from the calcium salt of dibasic suberic acid . It is still produced by the cyclization and decarboxylation of suberic acid or suberic acid esters . This reaction is typically conducted in the gas phase at 400–450 °C over alumina doped with zinc oxide or cerium oxide . Cycloheptanone can also be synthesized via the ring expansion of cyclohexanone .


Molecular Structure Analysis

The molecular formula of Cycloheptanone is C7H12O . Its molecular weight is approximately 112.17 g/mol .


Chemical Reactions Analysis

Cycloheptanone, like other ketones, exhibits moderate reactivity . It can undergo a plethora of reactions, including reduction, oxidation, and condensation . This broad reaction profile makes cycloheptanone a versatile building block in organic synthesis .


Physical And Chemical Properties Analysis

Cycloheptanone is a clear, colorless liquid at room temperature and is characterized by a mild, sweet, and slightly pungent odor reminiscent of camphor . Its density is 0.949 g/cm^3 at 20 °C and it has a boiling point of 179 to 181 °C . It is insoluble in water .

Safety And Hazards

Cycloheptanone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, and it is harmful if swallowed or inhaled . It can cause serious eye damage . Appropriate safety measures should be implemented when handling this compound, including the use of gloves, safety glasses, and protective clothing .

properties

IUPAC Name

2-nitrocycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-7-5-3-1-2-4-6(7)8(10)11/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRUAPNWENGYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)CC1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456492
Record name Cycloheptanone, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloheptanone, 2-nitro-

CAS RN

13154-27-3
Record name Cycloheptanone, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrocycloheptan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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